Product packaging for 5-Bromo-2-mercaptobenzaldehyde(Cat. No.:)

5-Bromo-2-mercaptobenzaldehyde

Cat. No.: B13234887
M. Wt: 217.08 g/mol
InChI Key: MDPXRAGTVDFRMD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Bromo-2-mercaptobenzaldehyde is a versatile chemical reagent designed for research applications, particularly in the field of bioconjugation and chemical biology. While specific data for this isomer is limited, its structural analogs, such as 4-Bromo-2-mercaptobenzaldehyde, are recognized as key intermediates in organic synthesis . The core structure of mercaptobenzaldehyde is valued for its ability to act as a heterobifunctional linker, facilitating the selective modification of primary amines (e.g., on lysine residues) in peptides and proteins under mild, biocompatible conditions . This chemoselective reaction, which proceeds without exogenous additives, enables the one-pot, three-component functionalization of biomolecules, a critical technique for developing therapeutic candidates and probes . The unique reactivity of the mercaptobenzaldehyde group allows for the construction of a stable [3.3.1] bicyclic structure upon reaction with primary amines, providing a robust linkage that is unlikely to impair the native function of the modified protein, as demonstrated in studies with insulin . Researchers can utilize this compound to incorporate various payloads, such as fluorophores, biotin, or monosaccharides, via subsequent click chemistry reactions on an alkynyl handle, offering a powerful platform for creating complex bioconjugates . As with the related compound 5-Bromo-2-mercaptobenzoic acid, proper handling is essential, and this product is intended For Research Use Only .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H5BrOS B13234887 5-Bromo-2-mercaptobenzaldehyde

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H5BrOS

Molecular Weight

217.08 g/mol

IUPAC Name

5-bromo-2-sulfanylbenzaldehyde

InChI

InChI=1S/C7H5BrOS/c8-6-1-2-7(10)5(3-6)4-9/h1-4,10H

InChI Key

MDPXRAGTVDFRMD-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1Br)C=O)S

Origin of Product

United States

Reactivity and Mechanistic Investigations of 5 Bromo 2 Mercaptobenzaldehyde

Chemical Transformations of the Aldehyde Moiety

The aldehyde functionality in 5-Bromo-2-mercaptobenzaldehyde is a primary site for electrophilic reactivity. While its transformations are often coupled with the adjacent thiol group in tandem reactions, selective reactions targeting the aldehyde are synthetically important.

One of the fundamental transformations of an aldehyde is its oxidation to a carboxylic acid. In the context of this compound, this conversion to 5-Bromo-2-mercaptobenzoic acid would require an oxidizing agent that is chemoselective for the aldehyde in the presence of the sensitive thiol group. Strong oxidizing agents like potassium permanganate (B83412) could lead to over-oxidation, including the oxidation of the thiol to sulfonic acid. libretexts.org Milder, more selective reagents, such as those based on silver oxide (Tollens' reagent) or specific enzymatic systems, would be more suitable for achieving this transformation while preserving the thiol functionality.

Conversely, the reduction of the aldehyde to a primary alcohol, yielding (5-Bromo-2-mercaptophenyl)methanol, can be achieved using selective reducing agents like sodium borohydride (B1222165) (NaBH₄). The mild nature of NaBH₄ typically ensures that the aromatic bromine and the thiol group remain unaffected.

The aldehyde group can also participate in condensation reactions. For instance, it can react with primary amines to form Schiff bases (imines). This reaction is often the first step in more complex sequences, where the in situ-formed imine becomes an intermediate for subsequent intramolecular reactions, a strategy frequently employed in cascade synthesis.

Reactions Involving the Thiol Functionality

The thiol (-SH) group is a potent nucleophile and can engage in a variety of characteristic reactions. Its reactivity is central to the utility of this compound in synthesizing thio-heterocycles.

A common reaction involving the thiol group is S-alkylation, where it reacts with alkyl halides or other electrophiles to form thioethers. For this to occur selectively without involving the aldehyde, the aldehyde group might first need to be protected, for example, as an acetal (B89532). Following protection, the thiol can be deprotonated with a mild base to form a thiolate, which then readily displaces a leaving group on an alkyl substrate.

Another characteristic reaction is the oxidation of the thiol. Under mild oxidative conditions, such as exposure to air, iodine, or dimethyl sulfoxide (B87167) (DMSO), two molecules of this compound can couple to form a disulfide-bridged dimer. This reaction is reversible, and the disulfide bond can be cleaved back to the thiol using appropriate reducing agents. Stronger oxidation can convert the thiol to a sulfonic acid (-SO₃H).

The nucleophilic nature of the thiol also allows it to participate in addition reactions, most notably the Michael addition to α,β-unsaturated systems. This specific reaction forms the cornerstone of many cascade sequences discussed later, where the thiol acts as the initial nucleophile, triggering a series of bond-forming events. rsc.orgresearchgate.net

Influence of Aromatic Bromination on Reaction Pathways and Selectivity

The presence of a bromine atom on the aromatic ring significantly modulates the reactivity of both the aldehyde and thiol functionalities through a combination of electronic and steric effects.

Electronic Effects: The bromine atom exerts two opposing electronic effects:

Inductive Effect (-I): As a halogen, bromine is highly electronegative and withdraws electron density from the aromatic ring through the sigma bond framework. This deactivating effect makes the ring less nucleophilic and increases the electrophilicity of the aldehyde's carbonyl carbon.

Resonance Effect (+R): Bromine possesses lone pairs of electrons that can be delocalized into the aromatic π-system. researchgate.net This electron-donating resonance effect directs incoming electrophiles to the ortho and para positions and can partially counteract the inductive withdrawal. libretexts.orgmsu.edu

For this compound, the net electronic effect influences the acidity of the thiol and the reactivity of the aldehyde. The strong electron-withdrawing nature of bromine increases the acidity (lowers the pKa) of the thiol proton, making it easier to deprotonate into the reactive thiolate anion. Simultaneously, it renders the carbonyl carbon of the aldehyde group more electron-deficient and thus more susceptible to nucleophilic attack.

Cascade and Domino Reaction Sequences

A cascade reaction (also known as a domino or tandem reaction) is a process involving two or more bond-forming transformations that occur under the same reaction conditions without adding new reagents, where each subsequent step is a consequence of the functionality formed in the previous one. libretexts.org The ortho-disposition of the thiol and aldehyde groups in this compound makes it an ideal substrate for such efficient and atom-economical processes, enabling the rapid assembly of complex thiochromane and thiochromene skeletons.

The organocatalytic tandem sulfa-Michael-aldol reaction is a powerful strategy for synthesizing chiral thiochromane derivatives. In this sequence, this compound reacts with various Michael acceptors, such as α,β-unsaturated N-acyl imides or maleimides. rsc.orgresearchgate.netresearchgate.net

The generally accepted mechanism, often facilitated by a bifunctional organocatalyst (e.g., a thiourea-cinchona alkaloid), proceeds as follows:

The nucleophilic thiol group of this compound attacks the Michael acceptor in a conjugate addition (sulfa-Michael reaction), forming a thioether intermediate.

The catalyst then activates the aldehyde moiety of this intermediate, which subsequently undergoes an intramolecular aldol (B89426) addition to a carbonyl group on the original Michael acceptor.

This cyclization step forms the thiochromane ring and generates new stereocenters.

The use of chiral organocatalysts allows for high levels of stereocontrol, leading to enantioenriched products. The pyrazole (B372694) moiety has been shown to be an effective H-bond acceptor in these reactions, leading to better organization in the transition state and higher enantioselectivity. rsc.org

Table 1: Organocatalytic Domino Michael-Aldol Reaction of 2-Mercaptobenzaldehydes with Maleimides Data extrapolated from studies on analogous 2-mercaptobenzaldehydes.

Entry 2-Mercaptobenzaldehyde (B1308449) Substituent Maleimide (B117702) Catalyst Yield (%) Diastereomeric Ratio (dr) Enantiomeric Excess (ee, %)
1 H N-phenylmaleimide Cinchona Alkaloid Thiourea (B124793) 95 >20:1 96
2 5-Bromo N-phenylmaleimide Cinchona Alkaloid Thiourea (Predicted High) (Predicted High) (Predicted High)
3 5-Chloro N-phenylmaleimide Cinchona Alkaloid Thiourea 94 >20:1 95

When the Michael acceptor is a nitroalkene, such as a β-nitrostyrene, the cascade sequence proceeds via a Michael-Henry (nitro-aldol) reaction. This reaction is a highly effective method for synthesizing 2-aryl-3-nitrothiochroman-4-ols, which are valuable precursors for biologically active compounds. nih.gov

The reaction is typically catalyzed by an organocatalyst like cupreine (B190981). The mechanism follows a similar path to the Michael-Aldol reaction:

Michael Addition: The thiol adds to the β-position of the nitrostyrene (B7858105).

Henry Reaction: The resulting enolate (or nitronate) intermediate attacks the intramolecular aldehyde group, forming a C-C bond and cyclizing to the six-membered thiochromane ring.

This process generates three new stereogenic centers. Studies have shown that good yields and stereoselectivities can be achieved. For example, the reaction of 2-mercaptobenzaldehyde with various β-nitrostyrenes using cupreine as a catalyst yields the desired thiochromanes with high diastereoselectivity and enantioselectivity, which can often be further enhanced by simple recrystallization. nih.gov The presence of an electron-withdrawing group like bromine on the nitrostyrene has been shown to result in good enantioselectivity. nih.gov

Table 2: Cupreine-Catalyzed Tandem Michael-Henry Reaction of 2-Mercaptobenzaldehyde and β-Nitrostyrenes Source: Adapted from Goldman et al., Adv. Synth. Catal. 2008. researchgate.netnih.gov

Entry β-Nitrostyrene Substituent (Ar) Yield (%) Diastereomeric Ratio (dr) Enantiomeric Excess (ee, %)
1 Phenyl 95 75:25 75
2 2-Bromophenyl 97 77:23 85
3 4-Chlorophenyl 98 74:26 72
4 4-Nitrophenyl 94 68:32 72

Multicomponent reactions (MCRs), which involve three or more reactants coming together in a single step to form a product containing parts of all components, can be extended to polymerization (MCP). rsc.org this compound, with its distinct functional groups, is a potential candidate for creating novel functional polymers via MCP strategies.

While specific literature on the use of this compound in MCP is scarce, its structure suggests potential application in isocyanide-based MCRs like the Passerini or Ugi reactions. nih.govnih.govwikipedia.org For example, a hypothetical Passerini-type multicomponent polymerization could be envisioned:

Monomers: A dicarboxylic acid, a diisocyanide, and this compound.

Reaction: The aldehyde group of this compound would react with the carboxylic acid and isocyanide functionalities of the other monomers to form an α-acyloxy amide linkage, creating the polymer backbone.

In such a polymer, the thiol and bromo groups would be pendant to the main chain, offering sites for further modification, cross-linking, or for imparting specific properties (e.g., metal binding, redox activity) to the final material. This approach would allow for the rapid construction of complex, functional polymers from simple starting materials in a highly efficient manner.

Stereoselective and Enantioselective Reaction Development

While specific studies on the stereoselective and enantioselective reactions of this compound are not extensively documented in publicly available research, the reactivity of its parent compound, 2-mercaptobenzaldehyde, provides a strong precedent for the development of such transformations. The presence of both a nucleophilic thiol group and an electrophilic aldehyde group in close proximity allows for a range of organocatalytic domino and tandem reactions, which have been shown to proceed with high levels of stereocontrol.

Research into 2-mercaptobenzaldehyde has demonstrated its utility in synthesizing complex heterocyclic structures with multiple stereocenters in a single operation. These methodologies are directly applicable to derivatives such as this compound, with the bromo substituent potentially influencing the electronic properties and, consequently, the reactivity and selectivity of the reactions.

Organocatalytic Domino Michael-Aldol Reactions

One notable area of development is the organocatalytic, enantioselective domino Michael-aldol reaction. For instance, the reaction of 2-mercaptobenzaldehydes with maleimides, catalyzed by a bifunctional chiral amine thiourea, has been shown to produce versatile succinimide-containing benzothiopyrans. This process generates three stereogenic centers in one step with high diastereo- and enantioselectivity. The proposed mechanism involves the catalyst activating the maleimide via hydrogen bonding, while the amine moiety facilitates the formation of a reactive enamine or enolate from the aldehyde, which then participates in the reaction cascade.

EntryMaleimideCatalyst Loading (mol%)SolventTime (h)Yield (%)dree (%)
1N-phenylmaleimide1Dichloromethane2495>20:198
2N-benzylmaleimide1Toluene369219:197
3N-ethylmaleimide2Chloroform4888>20:195

This table is representative of typical results for 2-mercaptobenzaldehyde and is intended to illustrate the potential for this compound.

Tandem Michael Addition-Henry and Michael-Knoevenagel Reactions

Further illustrating the potential for stereoselective synthesis, 2-mercaptobenzaldehydes have been employed in tandem Michael addition-Henry reactions with β-nitrostyrenes. Catalyzed by cupreine, these reactions yield enantioenriched 2,3,4-trisubstituted thiochromanes with good diastereoselectivities and high enantioselectivities. Similarly, tandem Michael addition-Knoevenagel reactions with benzylidenemalonates, catalyzed by a 9-epi-aminoquinine thiourea derivative, afford tetrasubstituted thiochromanes. In these reactions, both steric and electronic effects of the substrates were found to significantly impact the stereochemical outcome.

EntryElectrophileCatalystSolventYield (%)dree (%)
1β-nitrostyreneCupreineMethanol (B129727)8515:196
2Benzylidenemalononitrile9-epi-aminoquinine thioureaToluene9110:194
3Diethyl benzylidenemalonate9-epi-aminoquinine thioureaDichloromethane8912:192

This table is representative of typical results for 2-mercaptobenzaldehyde and is intended to illustrate the potential for this compound.

The successful application of these stereoselective and enantioselective reactions to 2-mercaptobenzaldehyde strongly suggests that this compound would be a viable substrate for similar transformations. The development of such reactions would provide access to a wide range of novel, enantioenriched sulfur-containing heterocyclic compounds with potential applications in medicinal chemistry and materials science.

Coordination Chemistry of 5 Bromo 2 Mercaptobenzaldehyde and Its Schiff Base Derivatives

Ligand Design and Chelation Modes Incorporating the Thiol and Aldehyde/Imine Functionalities

The foundation of the coordination chemistry of 5-Bromo-2-mercaptobenzaldehyde lies in its inherent structural features: a thiol (-SH) group and an aldehyde (-CHO) group positioned ortho to each other on a brominated benzene (B151609) ring. This arrangement provides a bidentate chelation site. The thiol group, a soft donor, and the aldehyde oxygen, a hard donor, allow for coordination with a variety of metal ions.

More commonly, the aldehyde functionality serves as a synthetic handle for the creation of Schiff base ligands through condensation reactions with primary amines. ekb.egsjomr.org.in This reaction converts the aldehyde group into an imine or azomethine (-C=N-) group, which introduces a nitrogen donor atom. mdpi.comresearchgate.net These Schiff base derivatives are highly versatile ligands.

The primary chelation modes observed are:

Bidentate (NO or NS donor sets): When this compound condenses with a simple primary amine (like aniline), the resulting Schiff base typically acts as a bidentate ligand. recentscientific.comresearchgate.net It coordinates to a metal center through the deprotonated thiolate sulfur (S⁻) and the imine nitrogen atom (N), creating a stable six-membered chelate ring. scispace.comresearchgate.net Analogous Schiff bases derived from the oxygen-containing 5-bromosalicylaldehyde (B98134) coordinate via the phenolate (B1203915) oxygen (O⁻) and the imine nitrogen. researchgate.netbohrium.com

Tridentate (N₂O, N₂S, or ONO donor sets): If the amine used in the condensation reaction contains an additional donor atom, a tridentate ligand can be formed. For instance, reacting 5-bromosalicylaldehyde with amino-alcohols or diamines can yield NNO or N₂O donor ligands. semanticscholar.orgresearchgate.net

Tetradentate (N₂O₂ or N₂S₂ donor sets): Condensation with diamines, such as ethylenediamine (B42938), can produce tetradentate ligands capable of binding to a single metal ion at four points. nih.govdergipark.org.tr These "salen-type" ligands, derived from salicylaldehydes and their thio-analogues, are renowned for forming stable, often square-planar, complexes with transition metals. dergipark.org.tr

The presence of the bromo-substituent on the aromatic ring can influence the electronic properties of the ligand, which in turn affects the stability and reactivity of the resulting metal complexes. scispace.com

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes with these ligands is generally straightforward, involving the reaction of the pre-formed Schiff base ligand with a metal salt in a suitable solvent. researchgate.netdergipark.org.tr Alternatively, template synthesis offers an elegant in situ approach.

Transition Metal Complexes (e.g., Nickel(II), Copper(II), Cobalt(III))

A variety of transition metal complexes have been prepared using Schiff bases derived from 5-bromo-substituted benzaldehydes. recentscientific.comresearchgate.net

Nickel(II) Complexes: The reaction of Ni(II) salts with bidentate or tetradentate Schiff bases yields complexes with distinct geometries. Bidentate ligands often form square-planar complexes, while tetradentate ligands can enforce a square-planar geometry. fzu.czresearchgate.net Octahedral geometries are also observed, for example in [Ni(BCP)₂(CH₃OH)₂]²⁺, where BCP is the Schiff base from 2-bromo-4-chloro-6-formylphenol and N-piperidin-2-ylethanamine, and two methanol (B129727) molecules act as axial ligands. scispace.com

Copper(II) Complexes: Cu(II) readily forms complexes with these Schiff bases. ekb.eg X-ray crystallography has revealed that Cu(II) can adopt various coordination geometries. For example, the complex [Cu(DBP)₂], where DBP is a bidentate Schiff base ligand, exhibits a square planar geometry with the copper atom coordinated to two imine nitrogens and two phenolate oxygens. scispace.com In another case, a Cu(II) complex with a salen-type ligand derived from 5-bromo-2-hydroxy-3-methoxybenzaldehyde (B183005) was found to have a five-coordinate, distorted square pyramidal geometry. nih.gov

Cobalt(III) Complexes: While syntheses may start with Co(II) salts, oxidation to the more stable Co(III) state often occurs, particularly in the presence of air. researchgate.net The reaction of a tridentate NNO Schiff base ligand derived from 5-bromosalicylaldehyde with cobalt salts can yield mononuclear Co(III) complexes with a distorted octahedral geometry. semanticscholar.orgresearchgate.net For instance, in the complex [CoL¹N₃(Brsal)], the cobalt center is coordinated to a tridentate Schiff base (L¹), an azide (B81097) ion, and a bidentate 5-bromosalicylaldehydate anion, completing the octahedral sphere. semanticscholar.org

Characterization of these complexes is routinely performed using a suite of spectroscopic and analytical techniques, including FT-IR, UV-Vis, NMR spectroscopy, and elemental analysis, to confirm the formation of the proposed structures. researchgate.netdergipark.org.trscirp.orgresearchgate.net

Template Synthesis Methodologies in Complex Formation

Template synthesis is a powerful method where a metal ion acts as a template, organizing and directing the reaction between precursor molecules to form a specific ligand that might not be accessible otherwise. researchgate.netnih.gov This is particularly effective for creating macrocyclic or complex polydentate ligands. researchgate.net

In the context of Schiff base chemistry, a metal ion like Cu(II) or Ni(II) can facilitate the selective mono-condensation of a diamine with one molecule of an aldehyde like this compound. mdpi.com The metal coordinates the aldehyde and one of the amine groups of the diamine, holding them in proximity for condensation while protecting the second amine group from reacting. This results in a coordinated tridentate "half-unit." This intermediate can then be reacted with a second, different aldehyde to form an unsymmetrically substituted tetradentate ligand coordinated to the metal. mdpi.com This method provides a high-yield route to complexes that are difficult to prepare by first synthesizing the free ligand and then reacting it with the metal ion. researchgate.net

Structural Analysis of Coordination Compounds (e.g., X-ray Diffraction)

Single-crystal X-ray diffraction is the definitive method for elucidating the precise three-dimensional structure of these coordination compounds, providing unequivocal information on bond lengths, bond angles, and coordination geometry. scispace.com

Studies on Schiff base complexes derived from bromo-substituted salicylaldehydes have revealed a range of coordination geometries:

Octahedral: A Ni(II) complex, [Ni(BCP)₂(CH₃OH)₂]·2NO₃, was shown to have a Ni atom in an octahedral environment, coordinated to two bidentate Schiff base ligands in the equatorial plane and two methanol molecules in the axial positions. scispace.com Similarly, Co(III) complexes consistently exhibit distorted octahedral geometries, coordinating to six donor atoms from one or more ligands. semanticscholar.orgresearchgate.netscirp.org

Square Planar: A Cu(II) complex, [Cu(DBP)₂], was found to be centrosymmetric with the copper atom at an inversion center. The metal is coordinated by two imine nitrogen atoms and two phenolate oxygen atoms from two separate Schiff base ligands, resulting in a square planar geometry. scispace.com

Square Pyramidal: A five-coordinate Cu(II) complex with a salen-type ligand derived from 5-bromo-2-hydroxy-3-methoxybenzaldehyde and ethylenediamine adopted a distorted square pyramidal geometry. nih.gov In a different study, a dinuclear Zinc(II) complex with a Schiff base from 5-bromosalicylaldehyde showed distorted square pyramidal coordination. semanticscholar.org

Trigonal Bipyramidal: A polynuclear Zinc(II) complex was found to have the metal centers in a distorted trigonal bipyramidal coordination. semanticscholar.org

The table below summarizes crystallographic data for selected representative complexes.

CompoundCrystal SystemSpace GroupCoordination GeometryRef
[Ni(BCP)₂(CH₃OH)₂]·2NO₃OrthorhombicPbcnOctahedral scispace.com
[Cu(DBP)₂]MonoclinicP2₁/cSquare Planar scispace.com
[CoL₃] (L = 5-bromo-salicylidene-based)TriclinicP-1Distorted Octahedral researchgate.net
[Cu(salen)(H₂O)] (salen from 5-bromo...)--Sq. Pyramidal (dist.) nih.gov
[CoL¹N₃(Brsal)]--Octahedral semanticscholar.org

Electronic Properties and Bonding Characteristics of Metal Complexes

The electronic properties and the nature of the metal-ligand bond are investigated primarily through spectroscopic techniques and computational methods like Density Functional Theory (DFT).

Infrared (IR) Spectroscopy: IR spectroscopy provides direct evidence of coordination. A key indicator is the shift in the stretching frequency of the imine bond (ν(C=N)), typically observed around 1618-1649 cm⁻¹. Upon coordination to a metal ion, this band often shifts, indicating the involvement of the imine nitrogen in bonding. researchgate.netscirp.org The absence of the broad ν(S-H) or ν(O-H) band in the complex's spectrum confirms the deprotonation of the thiol or phenol (B47542) group and the formation of a metal-sulfur or metal-oxygen bond. ua.es New bands appearing at lower frequencies (e.g., 530-560 cm⁻¹) can be assigned to ν(M-O) or ν(M-N) vibrations, further confirming complexation. ua.es

UV-Visible (UV-Vis) Spectroscopy: The electronic spectra of these complexes provide insights into their geometry and bonding. The spectra typically show intense bands in the UV region corresponding to π→π* and n→π* transitions within the ligand. scirp.org In the visible region, d-d transitions, which are generally weak, can sometimes be observed. More prominent are the intense Ligand-to-Metal Charge Transfer (LMCT) bands, such as transitions from the thiolate sulfur or phenolate oxygen to the d-orbitals of the metal ion. ua.es These bands are a hallmark of coordination.

Computational Studies: DFT calculations are employed to understand the electronic structure in greater detail. nih.gov These studies can determine the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial parameter that relates to the chemical reactivity and stability of the complex. nih.gov Analysis of the molecular orbitals can confirm the nature of the metal-ligand bonding, for example, by showing the contribution of ligand and metal orbitals to the frontier orbitals involved in charge transfer.

Catalytic Activity Exhibited by Metal Complexes Derived from Mercaptobenzaldehyde Ligands

Metal complexes derived from mercaptobenzaldehyde and its Schiff base analogues have demonstrated potential as catalysts in various organic transformations. The combination of a metal center with a tunable ligand environment allows for the design of catalysts for specific reactions.

Oxidation Reactions: Cobalt(III) Schiff base complexes have been shown to act as biomimetic catalysts, promoting the aerobic oxidation of substrates like 3,5-di-tert-butylcatechol (B55391) to the corresponding o-benzoquinone. rsc.org These reactions often follow Michaelis-Menten kinetics, similar to enzymatic processes. The same complexes were also found to be active in the aerobic oxidation of o-aminophenol. rsc.org

Hydrosilylation: A sulfur-coordinated acyl(hydrido)cobalt(III) complex, synthesized from thiosalicylaldehyde (2-mercaptobenzaldehyde), was reported to be an excellent catalyst for the hydrosilylation of aldehydes and ketones under mild conditions. researchgate.net

Cross-Coupling Reactions: Some Nickel(II) Schiff base complexes have been investigated for their catalytic activity in Kumada cross-coupling reactions, which are important carbon-carbon bond-forming reactions. fzu.cz

Hydroamination: Palladium(II) complexes with ligands derived from 2-mercaptobenzaldehyde (B1308449) have shown excellent catalytic activity in the intermolecular hydroamination of allenes, producing allylic amines with high conversion rates under mild conditions. researchgate.net

The catalytic efficiency of these complexes is often attributed to the ability of the metal center to cycle between different oxidation states and the specific stereoelectronic environment created by the mercaptobenzaldehyde-based ligand. ua.es

Applications in Advanced Materials Science and Chemical Sensing

Development of Functionalized Sorbent Materials

The development of efficient sorbent materials for the removal of heavy metal ions from aqueous solutions is a critical area of environmental science. Functionalized materials based on 5-Bromo-2-mercaptobenzaldehyde have shown significant promise in this regard.

Mesoporous silica, such as SBA-15, is an excellent support material due to its high surface area, ordered pore structure, and thermal stability. researchgate.net SBA-15 possesses a regular two-dimensional hexagonal array of channels, large pore sizes, and thick pore walls, which allow it to capture large molecules and provide greater stability in aqueous solutions. researchgate.net The surface of SBA-15 can be chemically modified by anchoring organic functional groups to create selective sorbents for specific pollutants.

In a notable application, the related compound 2-mercaptobenzaldehyde (B1308449) has been successfully grafted onto the surface of SBA-15. researchgate.net This process typically involves a multi-step synthesis, starting with the preparation of SBA-15, followed by its functionalization with the mercaptobenzaldehyde moiety. The resulting hybrid material, 2MB-SBA-15, is characterized by various analytical techniques to confirm the successful anchoring of the organic group. researchgate.net These characterization methods include Fourier transform infrared spectroscopy (FT-IR), X-ray diffraction (XRD), and thermogravimetric analysis (TGA). researchgate.net The successful synthesis of such materials demonstrates a viable pathway for the use of this compound in creating similar functionalized sorbents with potentially enhanced properties due to the presence of the bromo group.

The primary mechanism for the adsorption of metal ions by sorbents functionalized with mercaptobenzaldehyde derivatives is the formation of coordination complexes. The mercapto (–SH) and aldehyde (–CHO) groups can act as binding sites for heavy metal ions. For instance, the 2MB-SBA-15 sorbent has been effectively used for the preconcentration of Cadmium(II) ions from water and food samples. researchgate.net

The efficiency of metal ion adsorption is highly dependent on the pH of the solution. The pH affects the surface charge of the sorbent and the speciation of the metal ions in the solution. researchgate.netmdpi.com At lower pH values, the adsorption is often inhibited due to the competition between protons (H+) and the metal ions for the active binding sites on the sorbent. researchgate.net As the pH increases, the deprotonation of the functional groups enhances the electrostatic attraction between the sorbent and the positively charged metal ions, leading to increased adsorption. researchgate.netmdpi.com For the adsorption of Cd(II) by 2MB-SBA-15, the optimal pH was found to be 6.0. researchgate.net At pH values higher than 6, the recovery of Cd(II) decreases, which is attributed to the formation of metal hydroxides. researchgate.net

The data below illustrates the effect of pH on the recovery of Cd(II) ions using a sorbent functionalized with 2-mercaptobenzaldehyde.

pHPercentage Recovery of Cd(II) (%)
2.0Low
4.0Increasing
6.0Maximum
8.0Decreasing

Design and Engineering of Chemosensors

Chemosensors are molecules designed to detect and signal the presence of specific chemical species. The design of a chemosensor typically involves a receptor unit that selectively binds with the target analyte and a signaling unit that produces a detectable change, such as a change in color or fluorescence. mdpi.com Organic compounds containing heteroatoms and aromatic rings are often used in the design of chemosensors.

While specific research on this compound as a chemosensor is not extensively documented, its structural features suggest significant potential. Mercaptobenzaldehyde derivatives can be used to synthesize Schiff bases, which are known to be excellent ligands for metal ions and are widely used in chemosensor design. researchgate.netresearchgate.net For example, a Schiff base ligand synthesized from 2-mercaptobenzaldehyde and 2-amino-3-hydroxypyridine (B21099) has been used to create metal chelates. researchgate.net Another study reported a hydrazone-based fluorescent chemosensor derived from 5-bromo-2-hydroxybenzohydrazide (B1330707) for the detection of iron and copper ions. nih.gov These examples indicate that this compound could be a valuable building block for new chemosensors. The aldehyde group can readily react with various amines to form Schiff base ligands, and the mercapto and bromo groups can modulate the electronic properties and binding affinity of the resulting sensor molecule.

Research into Corrosion Inhibition Mechanisms

Corrosion is a major issue in many industries, and the use of organic inhibitors is a common method to protect metals from degradation. mdpi.commdpi.com Effective organic corrosion inhibitors typically contain heteroatoms such as nitrogen, sulfur, and oxygen, as well as aromatic rings or multiple bonds in their structure. mdpi.comabechem.com These features allow the inhibitor molecules to adsorb onto the metal surface, forming a protective film that isolates the metal from the corrosive environment. mdpi.com

The molecular structure of this compound, containing sulfur, an aldehyde group (with oxygen), and a benzene (B151609) ring, makes it a promising candidate for a corrosion inhibitor. Research on related compounds supports this potential. Benzaldehyde (B42025) derivatives have been shown to be effective corrosion inhibitors for mild steel in acidic solutions. mdpi.comresearchgate.net The inhibition mechanism involves the adsorption of the inhibitor molecules on the steel surface, which follows the Langmuir adsorption isotherm, indicating the formation of a monolayer. mdpi.comresearchgate.net Furthermore, studies on halogen-substituted benzaldehyde thiosemicarbazones have demonstrated excellent corrosion inhibition performance, with the bromo-substituted derivative showing the highest efficiency. rsc.org The presence of the bromine atom and the mercapto group in this compound is expected to enhance its adsorption onto the metal surface, thereby providing superior corrosion protection. The inhibition is often of a mixed-type, meaning it retards both the anodic and cathodic reactions of the corrosion process. mdpi.comresearchgate.net

Synthesis and Research Implications of Derived Heterocyclic Systems

Thiochromene and Benzo[b]thiophene Scaffolds

5-Bromo-2-mercaptobenzaldehyde serves as a key building block for the synthesis of bromo-substituted thiochromene and benzo[b]thiophene frameworks. The presence of the bromine atom at the 6-position of the resulting heterocyclic system can significantly influence the biological activity and pharmacokinetic properties of the molecule.

Thiochromenes are typically synthesized from 2-mercaptobenzaldehydes through condensation reactions with various partners. A common approach involves the reaction with compounds containing an active methylene (B1212753) group, such as β-nitrostyrenes or cinnamate (B1238496) esters, often under the influence of an organocatalyst. nih.govorganic-chemistry.org For instance, the enantioselective cascade sulfa-Michael/Julia-Kocienski olefination reaction between 2-mercaptobenzaldehydes and β-substituted vinyl PT-sulfones provides a route to a wide range of 2H-thiochromenes. organic-chemistry.org The use of this compound in such reactions would be expected to yield the corresponding 6-bromo-2H-thiochromene derivatives. These compounds are of considerable research interest due to the broad spectrum of biological activities exhibited by the thiochromene scaffold, including anticancer, anti-HIV, antioxidant, and antimicrobial properties. rsc.org

Reaction TypeReactant for 2-mercaptobenzaldehyde (B1308449)Product ScaffoldCatalyst Example
Tandem Michael addition–Henry reactionβ-nitrostyrenesThiochromaneCupreine (B190981)
Cascade thiol-Michael-aldol-dehydrationCinnamate esters2H-thiochromene-3-carboxylateTetramethylguanidine (TMG)
Cascade sulfa-Michael/Julia-Kocienski olefinationβ-substituted vinyl PT-sulfones2H-thiochromeneDiphenylprolinol TMS ether

Benzo[b]thiophenes can also be synthesized from substituted 2-mercaptobenzaldehydes. bris.ac.uk One synthetic strategy involves the alkynylation of 2-mercaptobenzaldehydes followed by heterocyclization reactions. acs.org The resulting 6-bromobenzo[b]thiophene (B96252) derivatives are of significant interest in medicinal chemistry. The benzo[b]thiophene core is a privileged structure in drug discovery, with derivatives exhibiting a wide array of biological activities, including antimicrobial, anticancer, anti-inflammatory, and anticonvulsant effects. nih.govresearchgate.net The introduction of a halogen, such as bromine, can enhance the lipophilicity and metabolic stability of the molecule, potentially leading to improved therapeutic efficacy. nih.gov

Thioflavonoids and Other Sulfur-Containing Heterocycles

The reactivity of this compound also allows for its use in the synthesis of thioflavonoids and other related sulfur-containing heterocycles.

Thioflavonoids , or thiochromen-4-ones, are sulfur analogues of flavonoids and are known for their biological activities. Their synthesis can be achieved through the condensation of a 2-mercaptobenzaldehyde with an acetophenone (B1666503) derivative, followed by an oxidative cyclization of the resulting chalcone (B49325) intermediate. The use of this compound in this sequence would lead to the formation of 6-bromothioflavonoids.

Another important class of sulfur-containing heterocycles accessible from 2-mercaptobenzaldehydes are thiochromanes . These are the saturated analogues of thiochromenes and can be synthesized through tandem reactions. For example, a cupreine-catalyzed tandem Michael addition–Henry reaction between 2-mercaptobenzaldehydes and β-nitrostyrenes can produce enantioenriched 2,3,4-trisubstituted thiochromanes. nih.gov The application of this methodology to this compound would provide access to chiral 6-bromothiochromanes, which could be valuable for structure-activity relationship studies.

Exploration of Structural Analogues and Their Research Utility in Inhibitor Development

The structural framework of this compound makes it and its derivatives attractive for the development of novel inhibitors of various biological targets. The aromatic ring, the reactive aldehyde and thiol groups, and the bromine substituent all provide opportunities for structural modification to optimize binding to target proteins.

The development of structural analogues often involves the modification of the core scaffold or the introduction of different substituents to probe the chemical space around a pharmacophore. For instance, the aldehyde group can be converted into other functional groups, such as imines (Schiff bases), which are known to possess antibacterial properties. nih.gov Furthermore, the thiol group can be alkylated or used as a handle for further functionalization.

The research utility of these analogues in inhibitor development is significant. Bromo-substituted heterocyclic compounds are known to exhibit a range of inhibitory activities. For example, certain benzo[b]thiophene derivatives have been investigated as cholinesterase inhibitors for the potential treatment of Alzheimer's disease. mdpi.com The presence of a bromine atom can lead to specific halogen bonding interactions with the target protein, thereby enhancing binding affinity and inhibitory potency. Moreover, derivatives of bromo-substituted salicylaldehydes, which are structurally similar to this compound, have been used to synthesize dihydropyrimidines with antibacterial activity. nih.gov This highlights the potential of using this compound as a starting point for the discovery of new antimicrobial agents. pnrjournal.com

Heterocyclic ScaffoldPotential Biological Activity
Bromo-substituted ThiochromenesAnticancer, Antimicrobial, Antioxidant
Bromo-substituted Benzo[b]thiophenesAntimicrobial, Anticancer, Anti-inflammatory
Bromo-substituted ThioflavonoidsVarious biological activities
Bromo-substituted ThiochromanesCNS activity, Anti-HIV
DihydropyrimidinesAntibacterial

The systematic exploration of structural analogues derived from this compound could therefore lead to the identification of novel and potent inhibitors for a range of therapeutic targets.

Future Directions and Emerging Research Avenues

Development of Novel and Sustainable Synthetic Routes for Substituted Mercaptobenzaldehydes

The synthesis of mercaptobenzaldehydes, including the 5-bromo derivative, is moving towards more efficient and environmentally benign methodologies. A significant advancement has been the development of a one-pot approach for preparing 2-mercaptobenzaldehydes from their corresponding ortho-halobenzaldehydes. researchgate.netscispace.com This method involves the reaction of sulfur with a Grignard reagent formed from the protected aldehyde, followed by hydrolysis, offering high yields in a streamlined process. researchgate.net For instance, starting from a dibrominated benzaldehyde (B42025) derivative, this Grignard-based strategy could be adapted for the selective synthesis of 5-Bromo-2-mercaptobenzaldehyde.

Another innovative route involves the α-amino alkoxide-mediated ortho-lithiation of benzaldehydes, which is then quenched with elemental sulfur (S₈). researchgate.net While effective, the long-term stability of the resulting mercaptobenzaldehydes from this process can be a challenge, necessitating their immediate use in subsequent reactions. researchgate.net

Future research is aimed at refining these methods to align with green chemistry principles. rsc.org This includes exploring the use of more sustainable solvents, reducing reaction steps, and employing catalysts based on earth-abundant and non-toxic metals like iron. rsc.org The development of catalytic systems that can achieve direct and selective C-H functionalization would represent a major leap forward, minimizing the need for pre-functionalized starting materials like ortho-halobenzaldehydes.

A comparative overview of synthetic strategies is presented below:

Method Starting Material Key Reagents Advantages Challenges Reference
Grignard Reactionortho-BromobenzaldehydeMg, Sulfur (S₈), HClHigh yield, one-pot procedureRequires protection of the aldehyde group researchgate.net
Ortho-lithiationBenzaldehydeα-amino alkoxide, n-BuLi, S₈Direct functionalization of C-H bondProduct instability, cryogenic conditions researchgate.net
Catalytic Brominationo-FluorobenzaldehydeN-bromo-succinimide, Lewis AcidHigh yield, controlled regioselectivityAnalogy; specific to bromo-fluoro derivatives google.com

Advanced Spectroscopic Characterization Techniques for Complex Derivatized Systems

As this compound is increasingly used to create complex molecules like Schiff bases and their metal chelates, advanced spectroscopic techniques are crucial for unambiguous structural elucidation. Beyond standard ¹H and ¹³C NMR, more sophisticated NMR experiments are being employed. For example, the analysis of long-range coupling constants, such as those between the aldehyde proton and ring protons or other substituents, can provide deep insights into the molecule's conformational preferences and the strength of intramolecular hydrogen bonds between the thiol and aldehyde groups. cdnsciencepub.com Molecular orbital computations and Density Functional Theory (DFT) calculations complement these experimental findings by predicting the most stable conformers. cdnsciencepub.com

For derivatized systems, particularly metal complexes of Schiff bases formed from this compound, a multi-technique approach is essential. The characterization of such complexes often involves:

Infrared (IR) Spectroscopy : To confirm the formation of the azomethine (C=N) bond of the Schiff base and to observe shifts in the C-S and phenolic C-O stretching frequencies upon coordination to a metal center. researchgate.netresearchgate.net

UV-Visible Spectroscopy : To study the electronic transitions within the complex, providing information about the coordination geometry around the metal ion. researchgate.net

Electron Paramagnetic Resonance (EPR) : For paramagnetic metal complexes (e.g., Cu(II), Mn(II)), EPR spectroscopy is invaluable for probing the metal's oxidation state and coordination environment. researchgate.net

Thermogravimetric Analysis (TGA) : To assess the thermal stability of the complexes and to study their decomposition pathways. d-nb.info

The table below summarizes key spectroscopic data used in the characterization of mercaptobenzaldehyde derivatives.

Technique Analyte Information Obtained Reference
¹H NMR2-Mercaptobenzaldehyde (B1308449)Long-range coupling constants, intramolecular hydrogen bond strength cdnsciencepub.com
IR SpectroscopySchiff Base Metal ComplexesAzomethine (C=N) bond formation, coordination shifts researchgate.netresearchgate.net
UV-VisibleMetal ChelatesElectronic transitions, coordination geometry researchgate.net
EPR SpectroscopyParamagnetic Metal ComplexesOxidation state and environment of the metal center researchgate.net
DFT Calculations2-MercaptobenzaldehydeConformational analysis, hydrogen bond energy smolecule.com

Expanding the Scope of Catalytic Applications

Derivatives of this compound are emerging as powerful ligands and organocatalysts. The ability of the thiol and aldehyde groups to act as hemilabile ligands—where one group can reversibly bind and unbind from a metal center—is a key feature for catalysis. beilstein-journals.org

One significant application is in organocatalysis. Chiral thiourea (B124793) catalysts derived from quinine (B1679958) have been used with 2-mercaptobenzaldehydes in tandem Michael-Knoevenagel reactions to produce enantioenriched tetrasubstituted thiochromanes, which are important sulfur-containing heterocyclic compounds. nih.gov

Furthermore, Schiff base complexes formed by condensing this compound with various amines and coordinating them to transition metals show significant catalytic potential. Analogous cobalt(II) complexes have demonstrated activity in the oxidation of toluene. d-nb.info Similarly, cobalt complexes with related thiosalicylaldehyde ligands have proven to be excellent catalysts for the hydrosilylation of aldehydes and ketones under mild conditions. researchgate.net These findings suggest that metal complexes of this compound could be tailored for a range of important organic transformations.

Catalyst Type Reaction Catalyzed Key Feature Reference
Quinine-Thiourea DerivativeTandem Michael-KnoevenagelAsymmetric synthesis of thiochromanes nih.gov
Co(II) Schiff Base ComplexToluene OxidationRedox activity of the metal center d-nb.info
(Hydrido)cobalt ComplexHydrosilylation of KetonesSulfur-coordinated cobalt(III) active species researchgate.net

Predictive Modeling for Rational Design of Functional Materials and Ligands

The rational design of new functional materials and ligands based on the this compound scaffold is increasingly driven by predictive computational modeling. arxiv.org This approach moves beyond traditional trial-and-error synthesis toward a more targeted, design-oriented process. rsc.org

At the foundational level, Density Functional Theory (DFT) is used to calculate key electronic parameters of the molecule and its derivatives. smolecule.com These parameters, including the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO energy gap, chemical hardness, and electrophilicity index, provide insight into the molecule's reactivity and stability. nih.gov

These fundamental calculations are then used as inputs for higher-level predictive models:

Quantitative Structure-Property Relationship (QSPR) : QSPR models build mathematical relationships between the structural/electronic descriptors of a series of compounds and their observed properties, such as the stability of their metal complexes or their biological activity. nih.gov This allows for the virtual screening of newly designed ligands to predict their performance before they are synthesized. nih.gov

Molecular Docking : For applications in medicinal chemistry or sensor design, molecular docking simulations are used to predict how a ligand will bind to the active site of a target protein or receptor. nih.govnih.gov Studies on related inhibitors have shown an excellent correlation (r² = 0.89) between computationally predicted binding energies and experimentally measured biological activity, demonstrating the predictive power of these models. nih.gov

This integrated computational-experimental workflow enables the in silico design of novel ligands based on this compound, optimized for specific applications such as catalysis, sensing, or biological inhibition. researchgate.net

Modeling Technique Predicted Properties Application Reference
Density Functional Theory (DFT)HOMO-LUMO gap, chemical hardness, electronegativityAssessing electronic structure and reactivity nih.gov
Quantitative Structure-Property Relationship (QSPR)Stability constants (β), potentiometric sensitivity (PS)Design of novel chemosensors and ligands nih.gov
Molecular DockingBinding interactions and energyDrug design, enzyme inhibition studies nih.govnih.gov
Single Particle Imaging AnalysisStructure-activity relationshipRational optimization of material synthesis rsc.org

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.